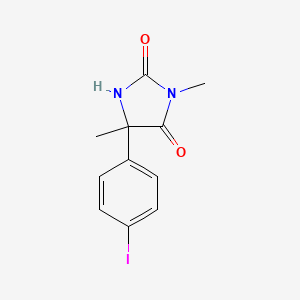
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione, also known as IDI, is a chemical compound that has been extensively studied for its potential therapeutic applications. IDI has a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to understand its mechanism of action and its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Studies are needed to understand its effects on different types of cancer and to develop more effective drug delivery methods. Finally, further studies are needed to understand 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione's potential as an antiviral agent, particularly in the context of emerging viral diseases such as COVID-19.
Méthodes De Synthèse
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 4-iodobenzaldehyde with 3,5-dimethylimidazolidine-2,4-dione. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization.
Applications De Recherche Scientifique
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has also been found to have potential as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-iodophenyl)-3,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-11(7-3-5-8(12)6-4-7)9(15)14(2)10(16)13-11/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYINDMMTJXZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
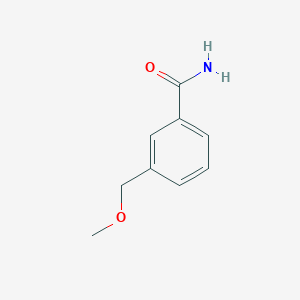
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
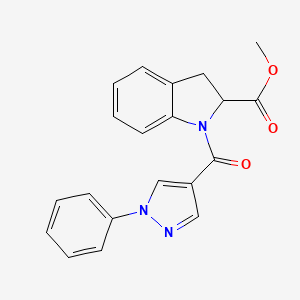

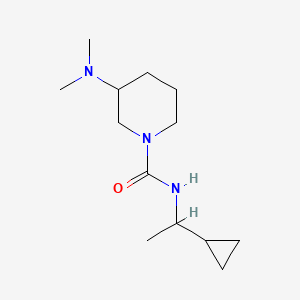
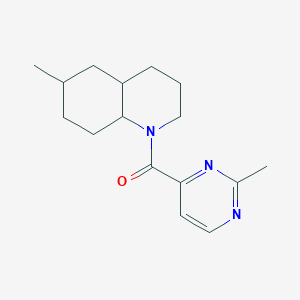
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)